cantharidin

Vue d'ensemble

Description

Cantharidin is a naturally occurring, odorless, and colorless fatty substance belonging to the terpenoid class. It is secreted by many species of blister beetles, particularly those in the Meloidae family . Historically, this compound has been used as an aphrodisiac and a vesicant (blistering agent). Today, it is primarily used in pharmacology for the topical treatment of skin conditions such as molluscum contagiosum and warts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cantharidin can be synthesized through various methods. One common synthetic route involves the reaction of maleic anhydride with furan in the presence of a catalyst to form the intermediate compound, which is then hydrogenated to produce this compound . Another method involves the use of methylamine to synthesize N-methylcantharidimide from this compound, which is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from blister beetles. The beetles are collected, dried, and then subjected to solvent extraction to isolate this compound. The extracted compound is then purified through various chemical processes to obtain the final product .

Analyse Des Réactions Chimiques

Hydrolysis and Stability in Aqueous Media

Cantharidin undergoes spontaneous hydrolysis under physiological conditions to form northis compound dicarboxylic acid (compound 4 ). This process occurs through nucleophilic attack of water at the electrophilic carbonyl carbons of the anhydride ring .

Key findings :

-

Hydrolysis half-life of this compound (1 ) at 25°C: <24 hours

-

Resulting dicarboxylic acid (4 ) shows comparable larvicidal activity (LC₅₀ = 0.70 mM) to parent compound

-

Hydrolytic stability significantly affects biological activity - analogs resistant to hydrolysis (e.g., compound 6 ) show complete loss of insecticidal properties

The hydrolysis pathway explains this compound's dual behavior as both a stable transport form and biologically active metabolite in vivo .

Photocatalytic [4+2] Cyclization

Recent advances demonstrate synthetic utility in constructing this compound-like frameworks:

Reaction : Furan + Acrylate → Oxabicyclo[2.2.1]heptene core

Conditions:

-

Photocatalyst: Organic dye (e.g., Eosin Y)

-

Light: Visible light (450 nm)

-

Solvent: MeCN/H₂O

This strategy enables direct access to the tricyclic core shared by this compound analogues, overcoming traditional synthetic challenges in stereochemical control .

Biotransformation and Metabolic Pathways

Hepatic metabolism studies reveal complex phase I transformations:

Key metabolic reactions :

Toxicity correlation :

| Metabolic Pathway | Toxicological Impact |

|---|---|

| CYP-mediated oxidation | Increased hepatotoxicity via ROS generation |

| Glutathione depletion | Exacerbates oxidative stress |

| Complete hydrolysis | Detoxification pathway |

These insights guide development of prodrug strategies to mitigate toxicity while retaining pharmacological activity .

Historical vs Modern Synthetic Approaches

Evolution of synthesis methods :

Modern synthetic routes (e.g., CA3078325A1 patent) emphasize:

This progression demonstrates how fundamental reactivity studies drive synthetic innovation for this challenging molecular architecture .

Applications De Recherche Scientifique

Treatment of Warts

Cantharidin has been extensively studied for its effectiveness in treating cutaneous warts. A systematic review of 20 studies involving 1,752 patients found that this compound treatment led to significant clearance rates for warts, particularly when combined with other agents such as podophyllotoxin and salicylic acid. The clearance rates varied from 15.4% to 100%, with high satisfaction reported among patients .

Table 1: Efficacy of this compound in Wart Treatment

| Study Year | Number of Patients | Clearance Rate (%) | Combination Treatments |

|---|---|---|---|

| 1958-2018 | 1752 | 15.4 - 100 | Podophyllotoxin, Salicylic Acid |

| Various | Varies | Up to 100 | None |

Treatment of Molluscum Contagiosum

The FDA recently approved this compound for the treatment of molluscum contagiosum, based on positive results from Phase III clinical trials (CAMP-1 and CAMP-2). In these studies, approximately 46% to 52% of patients achieved complete clearance after treatment with this compound . A retrospective study indicated that this compound cream was effective, with a clinical cure rate of 86% after 12 weeks .

Table 2: Efficacy of this compound in Molluscum Contagiosum Treatment

| Trial Name | Number of Patients | Clearance Rate (%) |

|---|---|---|

| CAMP-1 | Not specified | 46 |

| CAMP-2 | Not specified | 52 |

Pharmacological Properties

This compound functions as a potent inhibitor of protein phosphatase 2A, which may contribute to its potential anti-cancer effects. Research suggests that this compound may induce apoptosis and cell-cycle arrest in certain cancer cell lines, particularly pancreatic cancer cells . However, further studies are required to elucidate its mechanism and therapeutic efficacy in oncology.

Safety and Adverse Effects

While this compound is generally well-tolerated when applied topically, adverse effects have been reported. Common side effects include blistering (10-100%), pain (7-85.7%), and hyper/hypopigmentation (1.8-53.3%) following treatment . The systemic toxicity associated with oral ingestion has limited its use; however, topical formulations remain a viable option for localized treatment.

Case Studies and Future Directions

Future studies should focus on the long-term efficacy and safety of this compound in various populations, including children and immunocompromised individuals. Investigating combination therapies involving this compound could also enhance treatment outcomes for resistant cases.

Mécanisme D'action

Cantharidin exerts its effects primarily through its action as a vesicant. It causes the formation of blisters on the skin by inducing cell lysis and inflammation. The compound inhibits protein phosphatase 2A (PP2A), leading to the disruption of various cellular processes and ultimately causing cell death . This mechanism is particularly useful in the treatment of skin conditions and is being explored for its potential anticancer effects .

Comparaison Avec Des Composés Similaires

Norcantharidin: A demethylated derivative of this compound with similar biological activities but reduced toxicity.

N-methylcantharidimide: A derivative of this compound with antitumor properties and lower toxicity.

Imiquimod: Another topical agent used for treating skin conditions like warts, but with a different mechanism of action.

Uniqueness of this compound: this compound is unique due to its dual role as a vesicant and a potential anticancer agent. Its ability to inhibit protein phosphatase 2A (PP2A) sets it apart from other similar compounds, making it a valuable tool in both medical and research applications .

Activité Biologique

Cantharidin, a potent bioactive compound derived from the blister beetle Mylabris, has garnered attention for its diverse biological activities, particularly its antitumor effects and applications in dermatological treatments. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

This compound primarily exerts its biological effects through the selective inhibition of protein phosphatase 2A (PP2A), a critical regulator of various signaling pathways involved in cell proliferation and survival. By inhibiting PP2A, this compound activates several oncogenic kinases, including ERK, JNK, PKC, and NF-κB, which play significant roles in tumorigenesis and metastasis.

Key Pathways Involved

- ERK Pathway : Promotes cell survival and proliferation.

- JNK Pathway : Involved in stress responses and apoptosis.

- PKC Pathway : Regulates various cellular functions including growth and differentiation.

- NF-κB Pathway : Mediates inflammatory responses and cell survival.

Research indicates that this compound enhances the secretion of proangiogenic factors such as IL-6, IL-8, TNF-α, and VEGF, contributing to angiogenesis—a crucial process in tumor growth. A study demonstrated that this compound treatment significantly upregulated these factors in pancreatic cancer cells (PANC-1), suggesting a dual role in promoting tumor growth through angiogenesis while also exhibiting cytotoxic effects on cancer cells .

Antitumor Activity

This compound has been investigated for its potential as an antitumor agent across various cancer types. Notably:

- Pancreatic Cancer : In vitro studies showed that this compound suppresses cell viability and metastasis. However, in vivo experiments using xenograft models revealed that it unexpectedly accelerated tumor growth due to enhanced angiogenesis .

- Other Cancer Types : this compound has also shown cytotoxic effects against various tumor cell lines, including those from breast and liver cancers. Its ability to induce apoptosis in cancer cells makes it a candidate for further therapeutic exploration .

Molluscum Contagiosum Treatment

This compound is clinically used to treat molluscum contagiosum, particularly in pediatric patients. A retrospective study involving 150 patients treated with this compound cream reported an 86% cure rate after 12 weeks, demonstrating its efficacy compared to other treatments like cryotherapy . The safety profile was favorable, with minimal adverse effects noted during treatment.

Case Study: High-Dose Poisoning

A notable case highlighted the risks associated with high-dose this compound ingestion. A patient experienced multiorgan dysfunction syndrome after consuming 10 grams of this compound powder. The clinical presentation included gastrointestinal discomfort and renal dysfunction. The patient was treated successfully with supportive care measures such as intravenous fluids and antibiotics . This case underscores the importance of dosage regulation and monitoring when using this compound therapeutically.

Cytotoxic Effects on Cell Lines

Recent studies have explored the cytotoxicity of this compound on non-cancerous cells as well. For example:

- Fish Erythrocytes : Research indicated that this compound exhibited hemolytic activity at specific concentrations, suggesting potential applications or risks in aquatic environments .

- Tumor Cell Lines : this compound demonstrated significant cytotoxicity against various tumor cell lines after 24 hours of incubation, with morphological changes indicating cell death .

Summary of Findings

Propriétés

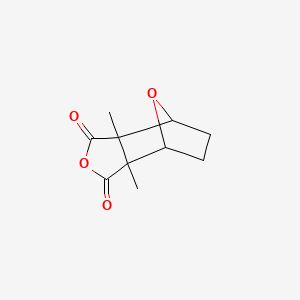

IUPAC Name |

2,6-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-9-5-3-4-6(13-5)10(9,2)8(12)14-7(9)11/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZBEENLJMYSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3CCC(C1(C(=O)OC2=O)C)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858998 | |

| Record name | Hexahydro-3a,7a-dimethyl-4,7-epoxyisobenzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80558-50-5, 10385-74-7 | |

| Record name | NSC 190421 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080558505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC190421 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexahydro-3a,7a-dimethyl-4,7-epoxyisobenzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.